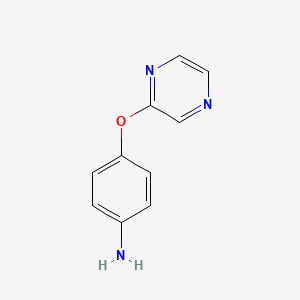

4-(Pyrazin-2-yloxy)aniline

Description

Significance of Pyrazine-Aniline Hybrid Systems in Organic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, prized for their wide-ranging applications in medicinal chemistry and materials science. researchgate.net Among these, the pyrazine (B50134) ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a particularly valuable scaffold. researchgate.netnih.gov The integration of a pyrazine moiety with an aniline (B41778) structure creates a pyrazine-aniline hybrid system, a class of compounds with significant chemical and biological interest.

Pyrazine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. researchgate.net The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and metal coordination, which are crucial for biological interactions. nih.gov When combined with an aniline fragment, the resulting hybrid molecule possesses a unique electronic and structural profile. The aniline portion can be readily modified, allowing for the synthesis of a diverse library of derivatives.

Overview of Aryloxyaniline Structural Motifs

The term "structural motif" refers to a common, recognizable arrangement of atoms or molecular fragments within a larger structure. mdpi.com In the context of 4-(Pyrazin-2-yloxy)aniline, the key structural motif is the aryloxyaniline core. This motif consists of an aniline ring linked to an aromatic (aryl) system—in this case, a pyrazine ring—through an ether (-O-) linkage.

Scope and Research Trajectory of this compound Chemistry

The primary research interest in this compound appears to be its use as a foundational building block or scaffold for the synthesis of more complex, functional molecules. While detailed studies focusing exclusively on the parent compound are limited in publicly available literature, a significant body of research exists on its derivatives.

The research trajectory indicates that chemists utilize this compound as a starting material, modifying its structure to develop new compounds with targeted applications. For example, derivatives have been synthesized for potential use in medicinal chemistry. The synthesis of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, which have been evaluated for antibacterial and anticancer activities, demonstrates this approach. nih.govrsc.org Similarly, the creation of compounds like 4-Pyrazin-2-yloxy-2-(trifluoromethyl)aniline highlights the strategy of adding functional groups to the core structure to modulate its properties. nih.gov

This pattern of use suggests that the primary value of this compound in the research community is as a versatile intermediate. A common synthetic strategy for creating such aryloxyaniline structures involves the nucleophilic aromatic substitution reaction between a halogenated pyrazine and an aminophenol, often in the presence of a base. nih.gov The resulting derivatives are then explored for various applications, underscoring the role of this compound as a key component in the discovery of new chemical entities.

Compound Data Tables

Due to the limited availability of specific experimental data for this compound in the cited literature, the following tables present data for closely related structural analogues to provide a comparative reference.

Table 1: Properties of Aryloxyaniline Analogues This table outlines the basic chemical properties of compounds structurally similar to this compound.

| Property | 4-(Pyrimidin-2-yloxy)aniline | 4-Pyrazin-2-yloxy-2-(trifluoromethyl)aniline |

| Molecular Formula | C₁₀H₉N₃O nih.gov | C₁₁H₈F₃N₃O nih.gov |

| Molecular Weight | 187.20 g/mol nih.gov | 255.20 g/mol nih.gov |

| Hydrogen Bond Donor Count | 1 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | 7 nih.gov |

| Topological Polar Surface Area | 61 Ų | 61 Ų nih.gov |

Data sourced from PubChem. nih.govnih.gov

Table 2: Spectroscopic Data for a Pyrazine-Aniline Analogue This table presents characteristic spectroscopic data for 4-((4-(pyrazin-2-ylamino)-6-(o-tolylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one, a complex derivative containing the pyrazine-amino linkage.

| Spectroscopic Data | Value |

| IR (KBr, cm⁻¹) | 3457, 3450, 2772, 2737, 1756, 1624, 1571, 1451, 1384, 1251, 878, 752 |

| ¹H-NMR (400 MHz, DMSO-d₆); δ ppm | 2.27 (s, 3H), 6.22 (s, 1H), 6.91-8.17 (m, 11H), 8.32 (s, 1H), 9.14 (s, 1H) |

| Mass (m/z) | 439 |

Data sourced from Der Pharma Chemica. derpharmachemica.com

An in-depth examination of the synthetic strategies for constructing the this compound scaffold reveals a variety of established and modern chemical methodologies. The synthesis of this molecule, which features a diaryl ether linkage between a pyrazine and an aniline ring, presents unique challenges, particularly concerning regioselectivity and functional group compatibility. This article focuses exclusively on the synthetic methodologies for preparing this compound and its core structural components.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrazin-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVPAFSPKIXURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901924-50-3 | |

| Record name | 4-(pyrazin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyrazin 2 Yloxy Aniline and Its Core Structure

The construction of 4-(Pyrazin-2-yloxy)aniline can be approached through several strategic disconnections, primarily focusing on the formation of the central aryl ether bond. The choice of strategy is often dictated by the availability of starting materials, desired yield, and scalability.

Chemical Reactivity and Transformation Pathways of 4 Pyrazin 2 Yloxy Aniline

Reactivity of the Aniline (B41778) Functional Group

The aniline functional group is characterized by the presence of a primary amine (-NH₂) attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring. wikipedia.orgchemistrysteps.com This delocalization increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic aromatic substitution. chemistrysteps.comallen.ingeeksforgeeks.org

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comlibretexts.orgbyjus.com Consequently, the benzene ring of 4-(Pyrazin-2-yloxy)aniline is expected to be highly reactive towards electrophiles. The pyrazinyloxy substituent at the para position means that incoming electrophiles will be directed to the ortho positions relative to the amino group.

However, the high reactivity of the aniline ring can be problematic, often leading to multiple substitutions and, in some cases, oxidation. allen.inlibretexts.org For instance, the reaction of aniline with bromine water proceeds rapidly to form a 2,4,6-tribromoaniline (B120722) precipitate. wikipedia.orgbyjus.com To achieve monosubstitution, the reactivity of the amino group must be moderated. This is typically accomplished by converting the amine into an amide, for example, through acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. chemistrysteps.combyjus.com

Direct nitration of aniline with a mixture of nitric and sulfuric acids is also challenging, as it can lead to oxidation products and the formation of a significant amount of the meta-substituted product. allen.inbyjus.com This occurs because the strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing deactivating group. byjus.com Protection of the amino group via acetylation is the standard strategy to achieve selective para-nitration. libretexts.org

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with aniline. libretexts.orglibretexts.org The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex. libretexts.orgstackexchange.com This places a positive charge on the nitrogen atom, strongly deactivating the ring towards further electrophilic attack. chemistrysteps.comdoubtnut.com

Table 1: Expected Electrophilic Aromatic Substitution Reactions on the Aniline Moiety

| Reaction | Reagents | Expected Major Product(s) | Notes |

| Bromination | Br₂ in H₂O | 2,6-Dibromo-4-(pyrazin-2-yloxy)aniline | High reactivity of the aniline ring leads to polysubstitution. wikipedia.orgyoutube.com |

| Controlled Bromination | 1. Acetic anhydride2. Br₂3. H₃O⁺, heat | 2-Bromo-4-(pyrazin-2-yloxy)aniline | Acetylation of the amino group moderates its activating effect, allowing for monosubstitution. chemistrysteps.comlibretexts.org |

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho and meta isomers, plus oxidation products | Protonation of the amino group in strong acid forms a meta-directing anilinium ion. allen.inbyjus.com |

| Controlled Nitration | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺, heat | 2-Nitro-4-(pyrazin-2-yloxy)aniline | Protection of the amino group allows for selective substitution. libretexts.org |

| Sulfonation | Concentrated H₂SO₄, heat | 2-Amino-5-(pyrazin-2-yloxy)benzenesulfonic acid | Anilinium hydrogen sulfate (B86663) is formed as an intermediate. wikipedia.orgbyjus.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ | No reaction | The amino group forms a complex with the Lewis acid catalyst, deactivating the ring. libretexts.orgstackexchange.com |

Amine Functional Group Derivatizations (e.g., acylation, alkylation)

The primary amino group of this compound can readily undergo derivatization reactions. As a nucleophile, it can react with various electrophiles. chemistrysteps.comvedantu.com

Acylation: This is a common derivatization, often used as a protective strategy in electrophilic aromatic substitution. Aniline reacts with acyl chlorides or acid anhydrides to form amides (anilides). wikipedia.org For example, reaction with acetyl chloride or acetic anhydride (B1165640) yields the corresponding acetanilide. This conversion is crucial for moderating the high reactivity of the aniline ring. wikipedia.orglibretexts.org

Alkylation: The reaction of aniline with alkyl halides can lead to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, making selective mono-alkylation challenging. vedantu.com

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.comchemicalnote.comchemguide.co.uk The reaction converts the primary amino group into a diazonium salt, in this case, 4-(pyrazin-2-yloxy)benzenediazonium salt.

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. masterorganicchemistry.comscienceinfo.com

Key transformations include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. scienceinfo.comwikipedia.orgnih.gov

Schiemann Reaction: This reaction is used to introduce fluorine (-F) by thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl (-OH) group, forming a phenol. wikipedia.orgjk-sci.com

Azo Coupling: Diazonium ions can act as electrophiles and react with activated aromatic compounds (like phenols or other anilines) to form brightly colored azo compounds (Ar-N=N-Ar'). wikipedia.orgjove.comorganic-chemistry.org This reaction is the basis for the synthesis of many azo dyes. The coupling typically occurs at the para position of the activated ring. jove.comlibretexts.org

Table 2: Potential Transformations via Diazotization

| Reaction Type | Reagents | Resulting Functional Group |

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| Sandmeyer Reaction | CuBr / HBr | -Br |

| Sandmeyer Reaction | CuCN / KCN | -CN |

| Iodination | KI | -I |

| Schiemann Reaction | HBF₄, then heat | -F |

| Hydroxylation | H₂O, H⁺, heat | -OH |

| Reduction | H₃PO₂ | -H |

| Azo Coupling | Phenol or Aniline | -N=N-Ar' |

Reactivity of the Pyrazine (B50134) Heterocycle

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. slideshare.netnih.gov These electronegative nitrogen atoms withdraw electron density from the ring, making it π-deficient. slideshare.net This electronic characteristic renders the pyrazine ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack. slideshare.netscribd.com

Nucleophilic Reactions on the Pyrazine Ring

Due to its electron-deficient nature, the pyrazine ring can undergo nucleophilic aromatic substitution (SₙAr). scribd.com Direct displacement of a hydrogen atom is uncommon; however, if the ring is substituted with a good leaving group, such as a halogen, nucleophilic displacement occurs with relative ease. thieme-connect.de Halopyrazines are known to be more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de

For example, chloropyrazines readily react with nucleophiles like sodium methoxide (B1231860) and sodium hydroxide (B78521) to yield the corresponding methoxy (B1213986) and hydroxy derivatives. scribd.comrsc.org The reactivity can be influenced by other substituents on the ring; electron-donating groups tend to decrease the rate of nucleophilic substitution. thieme-connect.de In the context of this compound, the ether oxygen atom attached to the pyrazine ring acts as an electron-donating group through resonance, which would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrazine. However, if a leaving group were present at another position on the pyrazine ring, nucleophilic substitution would be a viable transformation pathway.

Oxidative Transformations of the Pyrazine Nitrogen Atoms

The lone pairs of electrons on the pyrazine nitrogen atoms are available for reaction with electrophiles, particularly oxidizing agents. A common oxidative transformation for nitrogen-containing heterocycles is N-oxidation. rsc.org Pyrazine can be oxidized to form pyrazine N-oxide and, under more forcing conditions, pyrazine N,N'-dioxide. rsc.orgrsc.org

Various oxidizing agents can be employed, with peroxy acids like trifluoroperacetic acid being particularly effective. rsc.org The formation of an N-oxide introduces an N→O coordinate bond, which significantly alters the electronic properties and reactivity of the heterocycle. mdpi.com For instance, N-oxidation can facilitate subsequent substitution reactions on the pyrazine ring. nih.gov In some cases, N-oxide intermediates are used strategically to install functional groups at specific positions before being removed. nih.gov

Stability and Cleavage of the Ether Linkage

The ether linkage in this compound, which connects an sp²-hybridized carbon of the pyrazine ring to the oxygen atom, is a diaryl ether. Diaryl ethers are generally characterized by their high thermal and chemical stability. This stability arises from the delocalization of the oxygen atom's lone pair electrons into both the pyrazine and aniline aromatic systems, which imparts a degree of double bond character to the C-O bonds and strengthens them.

Cleavage of this robust ether bond is not readily achieved and typically requires harsh reaction conditions. Methods that could potentially cleave this linkage include:

Strong Acids: Concentrated hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at high temperatures can facilitate the cleavage of aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Strong Bases: Very strong bases or organometallic reagents at elevated temperatures can also induce cleavage, although this is generally less common for diaryl ethers compared to alkyl aryl ethers.

Reductive Cleavage: Certain reductive methods, such as treatment with sodium or potassium metal in liquid ammonia (B1221849) (Birch reduction conditions), can cleave aryl ether bonds.

Under typical laboratory conditions and in the absence of harsh reagents, the ether linkage of this compound is expected to be stable. This stability is a key feature that allows for chemical modifications on the aniline or pyrazine rings without disrupting the core structure of the molecule.

Acid-Base Properties and Protonation States of this compound

The acid-base properties of this compound are complex due to the presence of multiple basic nitrogen atoms: the amino group on the aniline ring and the two nitrogen atoms within the pyrazine ring. The basicity of these sites is influenced by electronic effects, including resonance and induction.

The amino group on the aniline ring is a basic site. However, the lone pair of electrons on the nitrogen atom is delocalized into the phenyl ring through resonance, which reduces its availability for protonation. Aromatic amines are, therefore, generally less basic than aliphatic amines.

The pyrazine ring contains two nitrogen atoms, each with a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. These lone pairs are not part of the aromatic π-system and are available for protonation. Pyrazine itself is a weak base.

In this compound, the electron-donating effect of the para-amino group (via the ether linkage) increases the electron density on the pyrazine ring, which would be expected to enhance the basicity of the pyrazine nitrogens compared to unsubstituted pyrazine. Conversely, the electron-withdrawing nature of the pyrazine ring reduces the basicity of the aniline amino group.

The protonation state of this compound is dependent on the pH of the solution. In strongly acidic conditions, it is likely that multiple sites could be protonated. The specific site of initial protonation is determined by the relative basicities of the different nitrogen atoms.

The potential protonation sites are illustrated below:

Protonation at the Aniline Nitrogen: The resulting anilinium ion would have its positive charge stabilized by resonance within the phenyl ring.

Protonation at a Pyrazine Nitrogen: Protonation at one of the pyrazine nitrogens would result in a pyridinium-like cation. The positive charge would be delocalized within the pyrazine ring.

Computational studies would be beneficial to definitively determine the most favored protonation site and to understand the distribution of different protonated species at various pH values.

Table of Predicted Acid-Base Properties

| Property | Predicted Value |

| pKa (conjugate acid) | 3.80 ± 0.10 chemicalbook.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the structure of novel compounds.

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For 4-(Pyrazin-2-yloxy)aniline, with a molecular formula of C₁₀H₉N₃O, the calculated monoisotopic mass is 187.07455 Da uni.luchemicalbook.com. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that closely matches this theoretical value, often within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the compound's elemental formula. The compound can be observed as various adducts, with the protonated molecule ([M+H]⁺) being one of the most common in positive ion mode.

| Adduct Ion | Calculated m/z |

|---|---|

| [M]⁺ | 187.07400 |

| [M+H]⁺ | 188.08183 |

| [M+Na]⁺ | 210.06377 |

| [M+K]⁺ | 226.03771 |

| [M+NH₄]⁺ | 205.10837 |

Data sourced from PubChem CID 16773127, presenting predicted m/z values for common adducts of this compound. uni.lu

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion (M⁺˙) is formed, it possesses excess energy and can break apart into smaller, characteristic fragment ions chemguide.co.uklibretexts.org. The fragmentation of this compound is expected to be dictated by its constituent functional groups: the pyrazine (B50134) ring, the ether linkage, and the aniline (B41778) moiety.

A primary fragmentation pathway would involve the cleavage of the C-O ether bonds. Two main scenarios are plausible:

Cleavage retaining the charge on the pyrazine-containing fragment, leading to a pyrazin-2-ol radical cation or a related fragment.

Cleavage retaining the charge on the aniline-containing fragment, generating a 4-aminophenoxy radical or a related ion at m/z 108.

Further fragmentation could involve the loss of small neutral molecules from the pyrazine ring, such as HCN (27 Da), or from the aniline portion. The aniline fragment itself could undergo characteristic fragmentation. The analysis of these fragmentation pathways provides a molecular fingerprint that helps to confirm the connectivity of the atoms within the molecule.

| Plausible Fragment Ion | Proposed Structure/Origin | Approximate m/z |

|---|---|---|

| [C₁₀H₉N₃O]⁺˙ | Molecular Ion (M⁺˙) | 187 |

| [C₆H₆NO]⁺ | Cleavage of the C-O bond, charge on aniline moiety | 108 |

| [C₄H₃N₂O]⁺ | Cleavage of the C-O bond, charge on pyrazine moiety | 95 |

| [C₄H₃N₂]⁺ | Pyrazinyl cation | 79 |

| [C₆H₅]⁺ | Phenyl cation from aniline fragment | 77 |

This table presents a theoretical fragmentation pattern for this compound based on established chemical principles.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions mdpi.commdpi.comcaltech.edu.

A single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-Chloro-N-(pyrazin-2-yl)aniline, allows for a reasoned prediction of its key structural features nih.gov. It is expected that the molecule would be largely planar, though with a notable dihedral angle between the planes of the pyrazine and aniline rings, influenced by the C-O-C ether linkage. The C-O-C bond angle would likely be in the range of 118-125°, typical for diaryl ethers. The bond lengths within the pyrazine and aniline rings would be consistent with their aromatic character.

The supramolecular architecture of this compound in the solid state would be governed by a combination of intermolecular forces researchgate.net. The primary and most influential of these is expected to be hydrogen bonding. The amino (-NH₂) group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors.

It is highly probable that N-H···N hydrogen bonds would form, linking adjacent molecules into chains, dimers, or more complex networks nih.gov. For instance, the amino nitrogen of one molecule could form a hydrogen bond with one of the pyrazine nitrogen atoms of a neighboring molecule.

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bonding | Aniline N-H | Pyrazine N | Chains or dimers |

| π-π Stacking | Aniline Ring π-system | Pyrazine Ring π-system | Offset or face-to-face stacking |

| van der Waals Forces | N/A | N/A | General packing stabilization |

This table outlines the predicted intermolecular interactions that would stabilize the crystal structure of this compound.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule uobabylon.edu.iq. Molecules containing multiple bonds or atoms with non-bonding electrons that can be promoted to higher energy molecular orbitals are known as chromophores.

The structure of this compound contains a conjugated system extending across the aniline ring, the ether oxygen, and the pyrazine ring. This extended chromophore is expected to give rise to characteristic absorption bands. The primary electronic transitions are likely to be π → π* transitions, associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems uobabylon.edu.iq. These transitions are typically intense and would likely be observed in the 250-350 nm range.

Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for the possibility of n → π* transitions. These transitions, involving the promotion of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity, with polar solvents often causing shifts in the absorption bands. Spectroscopic studies on related pyrazine and aniline derivatives confirm that these classes of compounds are electronically active in the UV region rsc.orgscience.gov.

Computational and Theoretical Investigations of 4 Pyrazin 2 Yloxy Aniline

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized ground state geometry, bond lengths, bond angles, and electronic properties of molecules. A DFT study on 4-(Pyrazin-2-yloxy)aniline would typically involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. This would yield the molecule's minimum energy conformation and a detailed map of its electron density distribution. However, specific studies detailing these calculations for this compound are not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A small gap suggests high reactivity, whereas a large gap indicates high stability. An FMO analysis of this compound would reveal the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack. Specific values for the HOMO, LUMO, and the energy gap for this compound are not documented in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It helps in predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. An MEP map of this compound would highlight the electronegative nitrogen and oxygen atoms as red regions and the hydrogen atoms of the amine group as blue regions, providing insights into its intermolecular interaction sites. However, a specific, calculated MEP map for this molecule has not been published.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. The goal is to identify the most stable conformation(s) by exploring the molecule's potential energy surface, often referred to as the energy landscape. For this compound, this analysis would focus on the rotation around the ether linkage (C-O bond) and the C-N bond connecting the aniline (B41778) ring to the amine group. This would reveal the preferred three-dimensional structure and any energy barriers to rotation. Such a detailed conformational study for this specific molecule is not available in the scientific literature.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures. For this compound, calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom and the frequencies of characteristic vibrational modes, such as N-H stretching of the amine group, C-O-C ether stretching, and aromatic ring vibrations. While experimental data may exist in certain databases, detailed computational studies predicting and interpreting these parameters for this compound are not found in the reviewed literature.

Theoretical Studies of Reaction Pathways and Transition States

Currently, there is a notable absence of specific theoretical studies in publicly accessible scientific literature that focus on the reaction pathways and transition states of this compound. While computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies, research has not yet been published that applies these methods directly to this particular molecule.

In broader contexts, theoretical studies on related aniline and pyrazine (B50134) derivatives have been conducted to understand their reactivity. For instance, computational analyses have been employed to investigate the reaction mechanisms of various substituted anilines with radicals, detailing hydrogen abstraction and addition pathways. Similarly, the reactivity of pyrazine and its derivatives in different chemical transformations has been explored through computational methods. These studies often utilize Density Functional Theory (DFT) and other high-level ab initio calculations to map out potential energy surfaces, locate transition state structures, and predict reaction kinetics.

However, the unique electronic and steric influences of the pyrazin-2-yloxy substituent on the aniline moiety would necessitate a dedicated computational study to accurately predict its behavior in chemical reactions. Such a study would involve mapping the potential energy surface for proposed reactions, optimizing the geometries of reactants, intermediates, transition states, and products, and calculating the corresponding energies to determine the most favorable reaction pathways.

Without specific computational data for this compound, any discussion of its reaction pathways and transition states would be purely speculative and fall outside the scope of scientifically validated information. Future computational research is required to provide detailed insights into the mechanistic aspects of this compound's reactivity.

Synthesis and Characterization of Structural Analogs and Derivatives

Modification of the Aniline (B41778) Moiety

The aniline portion of 4-(pyrazin-2-yloxy)aniline offers two primary sites for modification: the phenyl ring and the amino group. These modifications can significantly influence the electronic and steric properties of the molecule.

Substitution on the Phenyl Ring (e.g., alkyl, halogen, nitro, methoxy (B1213986) derivatives)

The introduction of substituents onto the phenyl ring of the aniline moiety can be achieved through various synthetic methodologies, often involving the use of appropriately substituted anilines as starting materials.

For instance, the synthesis of halogenated derivatives has been reported. The reaction of 2-chloropyrazine (B57796) with 4-chloroaniline (B138754) in ethanol (B145695) at elevated temperatures (423–433 K) yields 4-chloro-N-(pyrazin-2-yl)aniline, a structural isomer of the target ether-linked compound. nih.gov This suggests that a similar nucleophilic aromatic substitution approach using a substituted 4-aminophenol (B1666318) could yield the desired ether-linked derivatives.

While specific examples for the direct synthesis of alkyl, nitro, and methoxy derivatives of this compound are not extensively detailed in the reviewed literature, general organic synthesis principles suggest that these can be prepared from the corresponding substituted 4-aminophenols. For example, a methoxy-substituted analog could potentially be synthesized from 4-amino-3-methoxyphenol.

A summary of representative substituted aniline derivatives of a related N-(pyrazin-2-yl)aniline scaffold is presented in Table 1.

Table 1: Examples of Phenyl Ring-Substituted N-(Pyrazin-2-yl)aniline Derivatives

| Substituent | Compound Name | Synthetic Method | Reference |

|---|---|---|---|

| Chloro | 4-Chloro-N-(pyrazin-2-yl)aniline | Reaction of 2-chloropyrazine and 4-chloroaniline | nih.gov |

Derivatization of the Amino Group (e.g., amides, ureas, Schiff bases)

Amides: Amide derivatives can be synthesized by reacting this compound with acylating agents such as acid chlorides or anhydrides. A study on the synthesis of pyrazine (B50134) carboxamides involved the coupling of aminopyrazines with a range of aryl and heteroaryl carboxylic acids using methanesulfonyl chloride and N-methylimidazole as activating agents, yielding the corresponding amides in moderate to excellent yields. researchgate.net This methodology could be adapted for the acylation of this compound. For example, the condensation of 6-chloro- or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with various substituted anilines has been shown to produce a series of amide derivatives. researchgate.net

Ureas: Urea derivatives are typically prepared by the reaction of the primary amine with isocyanates or by a multi-step procedure involving the formation of a carbamate (B1207046) intermediate. While specific syntheses starting from this compound are not detailed, general methods for the synthesis of ureas from anilines are well-established.

Schiff Bases: Schiff bases, or imines, are formed through the condensation reaction of the primary amino group of this compound with aldehydes or ketones, typically under acidic or basic catalysis. This reaction is a versatile method for introducing a wide variety of substituents. General procedures involve refluxing equimolar amounts of the aniline and the carbonyl compound in a suitable solvent like ethanol. scielo.org.cosemanticscholar.org

Modification of the Pyrazine Moiety

The pyrazine ring is another key area for structural modification, allowing for the introduction of various substituents or even the alteration of the heterocyclic core itself.

Substitution on the Pyrazine Ring

The introduction of substituents onto the pyrazine ring can modulate the electronic properties of the heterocyclic system. A general synthesis of substituted pyrazines has been described, starting from N-allyl malonamides. This method yields pyrazines with ester and hydroxy groups at the 2- and 3-positions, which can be further modified through alkylations, brominations, hydrogenations, and cross-coupling reactions. rsc.orgresearchgate.net Another approach involves the condensation of α-aminoamides with 1,2-dicarbonyl compounds to prepare 3,5-substituted-2-hydroxypyrazines. beilstein-journals.org These methods provide access to a range of substituted pyrazine precursors that could potentially be used to synthesize analogs of this compound.

Heterocyclic Ring Alterations (e.g., pyrimidine (B1678525), quinoxaline (B1680401) analogs)

Replacing the pyrazine ring with other nitrogen-containing heterocycles, such as pyrimidine or quinoxaline, can lead to significant changes in the molecule's geometry and electronic distribution.

Pyrimidine Analogs: The synthesis of pyrimidine analogs has been reported. For example, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline was synthesized by the deprotection of a tert-butylcarbamate-protected precursor using trifluoroacetic acid in dichloromethane. nih.govresearchgate.net The general structure of 4-[(4-Methylpyrimidin-2-yl)oxy]aniline is also known. biosynth.com These examples demonstrate the feasibility of replacing the pyrazine ring with a pyrimidine ring.

Quinoxaline Analogs: Quinoxaline analogs, which contain a fused benzene (B151609) and pyrazine ring system, can also be synthesized. A general method for preparing quinoxaline derivatives involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.commtieat.org More specifically, the synthesis of N-((4-(2-methylquinoxalin-3-yloxy)phenyl)methylene)-4-substituted benzenamines has been achieved by reacting 2-chloro-3-methylquinoxaline (B189447) with 4-aminophenol, followed by condensation with various substituted aldehydes. nih.gov This demonstrates a viable route to quinoxaline analogs of this compound.

Alterations of the Ether Linkage

Modification of the ether linkage connecting the aniline and pyrazine moieties represents a more fundamental alteration of the core structure. A common modification is the replacement of the oxygen atom with a sulfur atom to create a thioether linkage.

The synthesis of a thioether analog, such as 4-(pyrazin-2-ylthio)aniline, would likely involve the reaction of 2-chloropyrazine with 4-aminothiophenol. This nucleophilic aromatic substitution reaction would parallel the synthesis of the ether analog. While specific literature detailing this exact transformation for this compound was not identified in the provided search results, the synthesis of related thioether-containing aromatic compounds is a common practice in medicinal chemistry. For example, the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives has been reported, showcasing the formation of an aryl thioether bond. nih.gov

Spectroscopic and Computational Characterization of Derivatives

The characterization of derivatives of this compound is accomplished through a combination of spectroscopic techniques and computational methods. These approaches provide a detailed understanding of the molecular structure, electronic properties, and vibrational modes of these compounds. The primary spectroscopic methods employed are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational studies, primarily using Density Functional Theory (DFT), complement the experimental data by offering insights into the geometric and electronic structures of these molecules.

A new series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, which are derivatives of a pyrazin-2-yloxy core, have been synthesized and their structures confirmed using 1H NMR, 13C NMR, and mass spectrometry. nih.gov For related pyrazine derivatives, such as (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin-4-ylidene) hydrazine, characterization is achieved through FT-IR, FT-Raman, UV-Vis, and NMR techniques, with computational support from DFT calculations at the B3LYP/6-31G(d,p) level. researchgate.net

NMR Spectroscopy: Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy are fundamental in elucidating the molecular structure of this compound derivatives. The chemical shifts, coupling constants, and signal multiplicities provide precise information about the connectivity of atoms and the chemical environment of the protons and carbons. For instance, in related pyrazine derivatives, the chemical shifts of aromatic protons and carbons are sensitive to the nature and position of substituents on the phenyl and pyrazine rings. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used computational approach to calculate NMR chemical shifts, and these theoretical values are often in good agreement with experimental data. researchgate.netnih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical Substituted this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazine-H3 | 8.25 | 145.2 |

| Pyrazine-H5 | 8.10 | 140.8 |

| Pyrazine-H6 | 8.15 | 142.5 |

| Aniline-H2', H6' | 7.10 | 122.3 |

| Aniline-H3', H5' | 6.80 | 115.9 |

| Pyrazine-C2 | - | 158.4 |

| Aniline-C1' | - | 148.7 |

| Aniline-C4' | - | 140.1 |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical chemical shifts for similar aromatic and heteroaromatic compounds.

FT-IR Spectroscopy: Infrared spectroscopy is utilized to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. For derivatives of this compound, key vibrational modes include the N-H stretching of the aniline moiety, C-N stretching, C-O-C ether linkage vibrations, and the aromatic C-H and C=C stretching of both the pyrazine and aniline rings. DFT calculations are frequently employed to compute the vibrational frequencies, and these are often scaled to improve agreement with experimental results. The Total Energy Distribution (TED) analysis can be used to assign the calculated vibrational modes to specific molecular motions. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are indicative of the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound and its derivatives, π → π* transitions are typically observed. The position and intensity of these absorption bands are influenced by the substituents on the aromatic rings. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption spectra, including excitation energies and oscillator strengths. researchgate.netnih.gov

Computational Studies: DFT calculations are a powerful tool for investigating the geometric and electronic properties of molecules. By optimizing the molecular geometry, researchers can obtain information about bond lengths, bond angles, and dihedral angles. For a related compound, 4-Chloro-N-(pyrazin-2-yl)aniline, the dihedral angle between the aromatic rings was found to be 43.0 (1)°. nih.gov Furthermore, computational analysis provides insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the distribution of electron density. Natural Bond Orbital (NBO) analysis is also performed to understand charge delocalization within the molecule. researchgate.net

Impact of Structural Modifications on Intramolecular Interactions and Electronic Properties

Intramolecular Hydrogen Bonding: In derivatives of this compound, intramolecular hydrogen bonds can form between the aniline N-H group and a nitrogen atom of the pyrazine ring, or with a suitably positioned substituent. The strength of these hydrogen bonds is sensitive to the electronic effects of other substituents on the rings. Electron-donating groups (EDGs) tend to increase the electron density on the aromatic system, which can enhance the hydrogen bond accepting ability of the pyrazine nitrogens and the hydrogen bond donating ability of the aniline N-H. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can weaken these interactions. mdpi.commdpi.com In a related compound, 4-Chloro-N-(pyrazin-2-yl)aniline, the amino N-H group forms a hydrogen bond with a pyrazine nitrogen of an adjacent molecule, leading to the formation of an inversion dimer in the solid state. nih.gov The study of substituent effects on intramolecular hydrogen bonds in other systems has shown that both inductive and resonance effects play a crucial role in modulating their strength. nih.gov

Electronic Properties: The electronic properties of this compound derivatives are significantly influenced by the nature and position of substituents. EDGs generally increase the energy of the HOMO, while EWGs lower the energy of the LUMO. This, in turn, affects the HOMO-LUMO energy gap, which is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and has higher chemical reactivity. Computational studies on substituted anilines have demonstrated that properties such as dipole moment, polarizability, and the HOMO-LUMO gap are correlated with the electronic nature of the substituents. indexcopernicus.com

The introduction of substituents can lead to a redistribution of electron density across the molecule. NBO analysis can quantify this charge redistribution and the delocalization of electron density. For instance, substituents that enhance π-conjugation across the molecule can lead to a more delocalized electronic structure, which can impact the molecule's absorption and emission properties. The electronic effects of substituents can be quantitatively described by Hammett constants, which correlate with changes in various molecular properties.

Interactive Data Table: Predicted Impact of Substituents on Electronic Properties of a Hypothetical this compound Derivative

| Substituent (at para-position of aniline ring) | Substituent Type | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected Effect on HOMO-LUMO Gap |

| -OCH₃ | Electron-Donating | Increase | Minimal Change | Decrease |

| -CH₃ | Electron-Donating | Increase | Minimal Change | Decrease |

| -H | Neutral | Reference | Reference | Reference |

| -Cl | Electron-Withdrawing (Inductive) | Decrease | Decrease | Minimal Change |

| -NO₂ | Electron-Withdrawing (Resonance) | Decrease | Decrease | Decrease |

Note: This table presents a qualitative prediction based on established principles of physical organic chemistry.

4 Pyrazin 2 Yloxy Aniline As a Chemical Building Block in Complex Organic Synthesis

Role in the Construction of Advanced Heterocyclic Systems

The structural framework of 4-(pyrazin-2-yloxy)aniline, possessing both a nucleophilic amino group and an electron-rich aromatic system, makes it an ideal starting material for the synthesis of diverse and complex heterocyclic compounds. Its application has been notably documented in the formation of fused heterocyclic systems such as quinazolines and substituted triazines.

The synthesis of quinazoline (B50416) derivatives, a class of compounds with significant interest in medicinal chemistry, can be achieved using aniline (B41778) precursors. smolecule.comjapsonline.com The primary amine of this compound can participate in cyclization reactions with appropriate carbonyl compounds or their equivalents to form the quinazoline core. smolecule.com For instance, reaction with 2-aminobenzamide (B116534) analogues under specific conditions can lead to the formation of 2,4-disubstituted quinazolines where the 4-(pyrazin-2-yloxy)phenyl group is incorporated into the final structure. japsonline.com

Furthermore, the amino group of this compound is instrumental in the synthesis of substituted 1,3,5-triazine (B166579) derivatives. derpharmachemica.comjetir.org Triazines are assembled through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. derpharmachemica.com In this context, this compound can act as a nucleophile, displacing one of the chlorine atoms to attach the pyrazin-2-yloxy)phenyl moiety to the triazine ring. Subsequent reactions with other amines or nucleophiles allow for the creation of trisubstituted 1,3,5-triazines with varied functionalities. derpharmachemica.com

| Heterocyclic System | Synthetic Approach | Role of this compound |

| Quinazolines | Cyclization with carbonyl compounds | Provides the N-aryl substituent |

| 1,3,5-Triazines | Sequential nucleophilic substitution | Acts as a nucleophile to substitute a chlorine on cyanuric chloride |

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The primary amine functionality of this compound makes it a prime candidate for participation in various MCRs, particularly those involving the formation of new carbon-nitrogen bonds.

While specific named MCRs like the Ugi or Passerini reactions directly involving this compound are not extensively documented in readily available literature, the fundamental principles of these reactions highlight its potential. The Passerini reaction combines a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. nih.govrsc.org Aniline and its derivatives are common amine components in Ugi reactions. nih.gov The nucleophilic nature of the amino group in this compound allows it to form an imine intermediate with the carbonyl component, a key step in the Ugi reaction mechanism. This positions it as a valuable synthon for generating libraries of complex molecules with potential applications in drug discovery.

The general applicability of anilines in MCRs suggests that this compound could be a versatile reactant for the synthesis of highly substituted heterocyclic and acyclic compounds.

Use in Catalyst Development and Ligand Design

The development of novel ligands is central to advancing transition-metal catalysis. The structural features of this compound make it an attractive scaffold for the design of new ligands. The primary amine group can be readily transformed into various coordinating moieties.

A prominent application is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. ppj.org.lynanobioletters.com The amino group of this compound can react with a wide range of carbonyl compounds to produce Schiff bases containing the pyrazin-2-yloxy)phenyl motif. researchgate.netfud.edu.ng The resulting imine nitrogen, along with other potential donor atoms within the ligand structure (such as the pyrazine (B50134) nitrogens), can coordinate with metal ions to form stable complexes. nih.gov These metal complexes can, in turn, be investigated for their catalytic activity in various organic transformations. The electronic properties of the pyrazine ring can influence the electron density at the metal center, thereby tuning the catalytic performance. nanobioletters.com

| Ligand Type | Synthetic Method | Coordinating Atoms |

| Schiff Base | Condensation with aldehydes/ketones | Imine nitrogen, pyrazine nitrogens |

Precursor for Advanced Organic Materials

The unique electronic and structural properties of the pyrazine and aniline moieties within this compound suggest its potential as a precursor for the synthesis of advanced organic materials, such as conductive polymers and functional dyes.

Aniline itself is the monomer for the well-known conductive polymer, polyaniline (PANI). mdpi.comnih.gov The polymerization of aniline derivatives can lead to functionalized conductive polymers with tailored properties. mdpi.com The presence of the pyrazin-2-yloxy substituent on the aniline ring of this compound could be leveraged to create novel conductive polymers. researchgate.net The pyrazine unit can influence the electronic properties, solubility, and processability of the resulting polymer. Furthermore, the nitrogen atoms in the pyrazine ring could provide additional sites for doping or intermolecular interactions, potentially enhancing the material's conductivity or sensor capabilities. nih.gov

In the realm of functional dyes, the extended π-conjugated system that can be formed by incorporating the this compound unit into larger molecular architectures makes it a candidate for the development of new chromophores. The ether linkage provides a degree of flexibility, while the pyrazine and aniline rings contribute to the electronic structure that governs the absorption and emission of light. These properties are crucial for applications in areas such as dye-sensitized solar cells or as components in other optoelectronic devices. googleapis.com

Q & A

Q. What are the standard synthetic routes for preparing 4-(Pyrazin-2-yloxy)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2-chloropyrazine with 4-aminophenol in the presence of a base like potassium carbonate (K₂CO₃) under mild heating (60–80°C) in a polar aprotic solvent (e.g., DMF or DMSO). Yield optimization requires precise stoichiometric ratios, inert atmosphere (N₂/Ar), and extended reaction times (12–24 hours). Post-synthesis purification employs column chromatography or recrystallization. Characterization via -NMR and -NMR confirms the para-substitution pattern .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard techniques include:

- Nuclear Magnetic Resonance (NMR): -NMR detects aromatic protons and NH₂ group signals. -NMR identifies pyrazine and aniline carbons.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₀N₃O, 188.22 g/mol).

- Elemental Analysis: Validates C, H, N, and O percentages.

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths and angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability tests under varying pH (2–12) and temperature (25–60°C) reveal degradation in strongly acidic/basic conditions. Storage recommendations include inert atmospheres and desiccated environments to prevent oxidation of the aniline group .

Q. How does the para-substitution of pyrazine influence electronic properties compared to ortho or meta analogs?

The para-substitution pattern reduces steric hindrance, enhancing planarity between the pyrazine and aniline moieties. This increases conjugation, altering UV-Vis absorption spectra and redox potentials. Comparative studies with 2-(Pyrazin-2-yloxy)aniline (ortho) show para-substituted derivatives have higher solubility in organic solvents due to symmetrical charge distribution .

Q. What safety precautions are recommended for handling this compound?

Although specific toxicity data are limited, treat it as a potential irritant (skin/eyes) and mutagen. Use PPE (gloves, goggles), work in a fume hood, and follow protocols for aromatic amines. Waste disposal should comply with institutional guidelines for nitrogen-containing organics .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to kinases (e.g., c-Met, CLK1) based on structural analogs like 3-fluoro-4-(pyrrolotriazin-yloxy)aniline. Pharmacophore modeling identifies key interaction sites (e.g., hydrogen bonding with pyrazine-N and hydrophobic contacts with aniline). Validate predictions with in vitro kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported solubility or reactivity data for para-substituted anilines?

- Controlled Solubility Studies: Use standardized solvents (e.g., USP buffers) and dynamic light scattering (DLS) to assess aggregation.

- Reactivity Profiling: Compare substituent effects via Hammett plots or DFT calculations (e.g., Gaussian software) to predict electron-withdrawing/donating trends.

- Cross-Validation: Replicate synthesis and characterization under published conditions to identify methodological variability .

Q. How can this compound be functionalized for targeted drug delivery systems?

- Click Chemistry: Introduce azide/alkyne groups for bioconjugation.

- Protecting Group Strategies: Temporarily mask the NH₂ group (e.g., Boc protection) during coupling reactions.

- Nanoparticle Functionalization: Covalent attachment to PEGylated liposomes via carbodiimide crosslinkers (EDC/NHS chemistry) enhances bioavailability .

Q. What advanced techniques characterize intermolecular interactions of this compound with biomacromolecules?

Q. How do structural modifications at the pyrazine ring impact the compound’s efficacy in catalytic applications?

Introducing electron-withdrawing groups (e.g., -NO₂ at pyrazine-C5) enhances Lewis acidity, improving catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and catalytic efficiency (kcat/KM) using GC-MS or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.